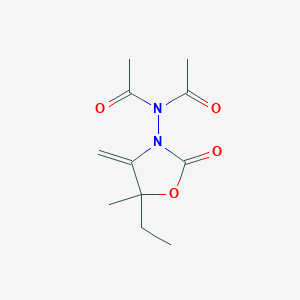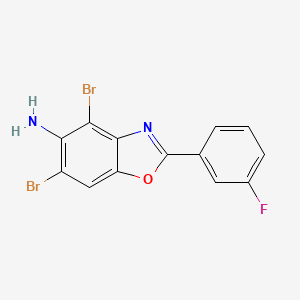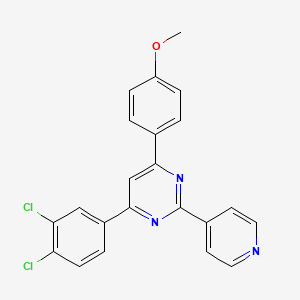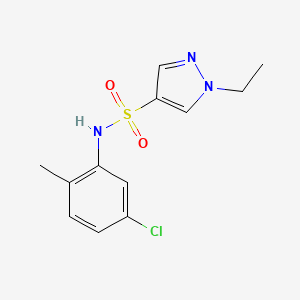![molecular formula C22H14N2O4 B11074917 (4Z)-2-(naphthalen-2-yl)-4-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11074917.png)
(4Z)-2-(naphthalen-2-yl)-4-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-NAPHTHYL)-4-[(Z,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]-1,3-OXAZOL-5-ONE is a complex organic compound that features a naphthyl group, a nitrophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-NAPHTHYL)-4-[(Z,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the naphthyl group: This step might involve Friedel-Crafts acylation or alkylation reactions.
Introduction of the nitrophenyl group: This can be done through nitration reactions followed by coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the naphthyl or nitrophenyl groups.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) could be used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) might be employed.
Major Products
The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures are often studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
Drug Development: The compound could be explored for its potential as a lead compound in drug development, particularly for targeting specific biological pathways.
Industry
Material Science: The compound might be used in the development of new materials with unique properties, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if the compound exhibits biological activity, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(2-Naphthyl)-4-phenyl-1,3-oxazole: Similar structure but lacks the nitrophenyl group.
4-(4-Nitrophenyl)-2-phenyl-1,3-oxazole: Similar structure but lacks the naphthyl group.
Uniqueness
The presence of both the naphthyl and nitrophenyl groups in 2-(2-NAPHTHYL)-4-[(Z,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]-1,3-OXAZOL-5-ONE might confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.
Properties
Molecular Formula |
C22H14N2O4 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(4Z)-2-naphthalen-2-yl-4-[(E)-3-(4-nitrophenyl)prop-2-enylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C22H14N2O4/c25-22-20(7-3-4-15-8-12-19(13-9-15)24(26)27)23-21(28-22)18-11-10-16-5-1-2-6-17(16)14-18/h1-14H/b4-3+,20-7- |
InChI Key |
NCZGVLVZJFIUHT-SUOULJECSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=N/C(=C\C=C\C4=CC=C(C=C4)[N+](=O)[O-])/C(=O)O3 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=CC=CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chlorobenzamide](/img/structure/B11074840.png)

![2-[(2-cyanophenyl)amino]-2-oxoethyl S-benzyl-N-(phenylcarbonyl)cysteinate](/img/structure/B11074848.png)
![2'-(Allylthio)-6',6'-dimethyl-4-(2-thienyl)-3,4,5',6'-tetrahydro-3'H-spiro[chromene-2,4'-pyrimidine]-7,8-diol](/img/structure/B11074849.png)

![2-{[(2-Oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B11074859.png)

![2-[3-nitro-5-(1H-1,2,4-triazol-3-ylsulfanyl)-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B11074879.png)
![6,7-dimethyl-1,3-dihydro-2H-imidazo[4,5-g]quinoxalin-2-one](/img/structure/B11074881.png)
![ethyl 4-[2,5-dioxo-3-(4-phenylpiperazin-1-yl)-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11074884.png)
![1H,7H-1,3a,5,7,8-Pentaazacyclopenta[a]indene-4,6-dione, 5,7-dimethyl-2-phenyl-1-pyridin-2-ylmethyl-](/img/structure/B11074886.png)

![5-[(2S)-1-benzylpyrrolidin-2-yl]-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11074908.png)

